
2-(2-Methylphenoxy)benzoic acid
Overview
Description
2-(2-Methylphenoxy)benzoic acid is a substituted benzoic acid derivative characterized by a phenoxy group at the 2-position of the benzene ring, with an additional methyl substituent on the phenoxy moiety. This structural motif confers unique physicochemical properties, making it a versatile intermediate in organic synthesis and agrochemical production. For instance, it serves as a precursor for kresoxim-methyl, a strobilurin fungicide, via chlorination and cyanidation steps . The compound’s synthesis typically involves phthalide, o-cresol, and sodium methylate, with optimized industrial processes emphasizing solvent recycling and cost efficiency .
Preparation Methods
Synthetic Routes for 2-(2-Methylphenoxy)benzoic Acid
Nucleophilic Substitution via Alkylation of Phenol with Benzyl Halides
One common synthetic approach involves the reaction of 2-methylphenol (o-cresol) with a benzyl halide derivative of benzoic acid, typically 2-(halomethyl)benzoic acid or its esters. This method exploits the nucleophilicity of the phenolic oxygen to displace the halide in a substitution reaction, forming the ether linkage.
-
- Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to deprotonate the phenol.
- Solvent: Polar aprotic solvents such as acetone or dichloromethane.
- Temperature: Room temperature to mild heating (~25–50°C).
- Reaction Time: Several hours (e.g., 4 hours stirring at room temperature).
Example from Literature:
Ethyl 2-(2-bromoacetyl)benzoate reacts with 2-methylphenol in acetone with K2CO3 to yield ethyl 2-(2-methylphenoxy)acetylbenzoate, which upon hydrolysis affords this compound.
Esterification and Subsequent Functional Group Transformations
Another approach involves preparing 2-acetylbenzoic acid derivatives, converting them into bromoacetyl esters, and then performing nucleophilic substitution with 2-methylphenol.
- Stepwise Process:
- Synthesis of 2-acetylbenzoic acid: Prepared by heating phthalic anhydride with malonic acid and triethylamine at 80°C.
- Esterification: 2-acetylbenzoic acid is converted to ethyl 2-acetylbenzoate by refluxing with ethanol and sulfuric acid.
- Bromination: Ethyl 2-acetylbenzoate is brominated using copper(II) bromide in ethyl acetate to give ethyl 2-(2-bromoacetyl)benzoate.
- Ether Formation: Reaction of the bromoacetyl ester with 2-methylphenol in acetone with K2CO3 forms the ether intermediate.
- Hydrolysis: Alkaline hydrolysis yields the target this compound.
This multi-step method allows for precise control over the substitution pattern and purity of the final product.
Reaction Conditions and Optimization
Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
---|---|---|---|---|---|
2-acetylbenzoic acid synthesis | Phthalic anhydride, malonic acid, triethylamine | 80°C | 14 h total | Not specified | Stirring and gradual addition of malonic acid |
Esterification | Ethanol, H2SO4 (1.5 equiv) | Reflux (approx. 78°C) | 3 h | High | Acid-catalyzed esterification |
Bromination | CuBr2, ethyl acetate | 80°C | 3–4 h | High | Formation of bromoacetyl ester |
Ether formation | 2-methylphenol, K2CO3, acetone | Room temperature | 4 h | 85–90% | Nucleophilic substitution |
Hydrolysis | 5% NaOH aqueous solution | 50°C | 10 h | High | Converts ester to carboxylic acid |
The reaction sequence is optimized to maximize yield and purity, with mild temperatures employed to avoid side reactions. The use of copper(II) bromide as a brominating agent is crucial for selective bromination without over-bromination.
Industrial Production Considerations
Industrial scale synthesis typically involves:
- Use of large-scale reactors with controlled temperature and stirring.
- Optimization of reagent stoichiometry to reduce waste.
- Purification via recrystallization or chromatography to achieve high purity.
- Potential use of continuous flow reactors for improved heat and mass transfer.
The synthetic route via ester intermediates and bromination is favored industrially due to its scalability and reproducibility.
Summary Table of Preparation Methods
Method | Key Reagents | Advantages | Disadvantages |
---|---|---|---|
Nucleophilic substitution with bromoacetyl ester | Ethyl 2-(2-bromoacetyl)benzoate, 2-methylphenol, K2CO3 | High yield, well-established | Multi-step, requires bromination |
Direct phenolate coupling (Ullmann-type) | 2-methylphenol sodium salt, 2-halobenzoic acid, Cu(I) catalyst | Potentially fewer steps | Requires copper catalyst, harsh conditions |
Esterification followed by hydrolysis | 2-acetylbenzoic acid, ethanol, H2SO4 | Straightforward ester formation | Additional purification steps |
Research Findings and Analytical Data
- The synthesized this compound typically appears as a light yellow solid with melting points around 145–147°C.
- Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, showing characteristic aromatic proton signals and the methyl group on the phenoxy ring.
- Purity is often confirmed by chromatographic methods and elemental analysis.
- The reaction yields are generally high (85–90%) for the ether formation step, with overall good reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy or benzoic acid rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Pharmaceutical Agents
2-(2-Methylphenoxy)benzoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure enhances solubility and reactivity, making it suitable for developing medications targeting specific health conditions. For instance, it has been explored in the synthesis of anti-inflammatory and analgesic drugs, demonstrating potential efficacy in treating pain and inflammation .
Biological Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values showcasing its potential as an antimicrobial agent:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Additionally, it has shown cytotoxic effects on cancer cell lines, indicating its potential role in cancer therapy:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
Agrochemical Applications
Herbicide Development
In agriculture, this compound serves as an effective herbicide. Its application helps control unwanted plant growth in crops, thereby enhancing agricultural productivity. The compound's herbicidal properties contribute to integrated pest management strategies aimed at sustainable farming practices .
Polymer Science
Plasticizer Role
This compound acts as a plasticizer in polymer formulations, improving flexibility and durability in products such as plastics and coatings. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making materials more suitable for high-performance applications .
Analytical Chemistry
Reagent in Analytical Procedures
In analytical chemistry, this compound is employed as a reagent to aid in the detection and quantification of other compounds within complex mixtures. Its utility as a standard in chromatographic techniques facilitates accurate measurements and analysis of similar compounds .
Environmental Science
Bioremediation Potential
The compound is also studied for its potential role in bioremediation processes aimed at breaking down pollutants in contaminated environments. Research suggests that its chemical properties may facilitate interactions with environmental contaminants, aiding in their degradation .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of derivatives of this compound revealed promising results against both Gram-positive and Gram-negative bacteria. Structural modifications were shown to enhance antimicrobial potency significantly.
Case Study 2: Anti-inflammatory Effects
In vivo experiments using animal models demonstrated that treatment with this compound led to a significant reduction in inflammation markers following induced arthritis. This suggests potential therapeutic applications for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Substituted Phenoxy Groups
(a) 3-Methyl-2-(4-methylphenoxy)benzoic Acid
- Structure: Differs in the methyl group position (4-methylphenoxy vs. 2-methylphenoxy) and benzoic acid substitution (3-methyl vs. unsubstituted).
- Properties : Exhibits similar conformational flexibility but distinct crystallographic parameters. For example, the C5–C6–C1 bond angle is 117.42°, and the O1–C8–C9 torsion angle is -178.73°, influencing packing efficiency and solubility .
(b) 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic Acid (CBA)
- Structure: Features chloro substituents on both the phenoxy and benzoic acid moieties, with an acetamido linker.
- Activity: Acts as a TRPM4 channel inhibitor but lacks selectivity compared to 2-(2-Methylphenoxy)benzoic acid derivatives .
(c) 2-(4-Methylbenzoyl)benzoic Acid
- Structure: Replaces the phenoxy group with a benzoyl moiety (4-methyl substitution).
- Binding Affinity: Demonstrates lower ΔGbinding values (-7.7 kcal/mol for T1R2/T1R3 receptors) due to enhanced hydrophobic interactions, suggesting stronger receptor binding than this compound .
Derivatives with Functional Group Modifications
(a) 490-M18: (2E)-(Hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic Acid
- Structure: Incorporates a hydroxyimino group and a methylphenoxymethyl side chain.
(b) 2-Acetylamino Benzoic Acid Methyl Ester (Av7)
- Structure: Contains an acetylamino group and esterified carboxylic acid.
- Bioactivity : Isolated from Aconitum vaginatum, it shows potent antitumor activity against AGS, HepG2, and A549 cell lines (IC₅₀ < 10 μM), highlighting the impact of esterification on cell permeability compared to the free acid form .
(a) Benzoic Acid, 2-(2,6-Dihydroxybenzoyl)-3-hydroxy-5-(hydroxymethyl)-methyl Ester
- Source : Isolated from Antarctic fungus Penicillium sp. S-2-10.
- Structure : Features dihydroxybenzoyl and hydroxymethyl groups, enhancing hydrogen-bonding capacity.
- Significance : Demonstrates the diversity of natural benzoic acid derivatives, though its bioactivity remains uncharacterized .
(b) 4-[(3,4-Dimethoxybenzoyl)amino]-3-hydroxybenzoic Acid Methyl Ester
- Structure: Includes dimethoxybenzoylamino and hydroxy substituents.
- Relevance: First isolated from Delphinium brunonianum, it underscores the role of methoxy groups in modulating solubility and receptor interactions .
Comparative Data Table
Key Findings and Implications
- Functional Groups: Derivatives with hydroxyimino or ester groups exhibit divergent bioactivities, emphasizing the need for targeted modifications in drug design .
- Natural vs. Synthetic : Natural derivatives often feature complex substituents (e.g., dihydroxybenzoyl), while synthetic analogues prioritize functional group simplicity for industrial scalability .
Biological Activity
2-(2-Methylphenoxy)benzoic acid, with the molecular formula and CAS number 6325-68-4, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, cytotoxic, and potential hormonal activities.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a 2-methylphenoxy group. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes. The Minimum Inhibitory Concentration (MIC) values for common pathogens were determined, showing promising results:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings underscore the compound's potential as a lead for developing new antimicrobial agents .
Cytotoxicity
The cytotoxic effects of this compound were evaluated in several cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells (MCF-7). The IC50 values were reported as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 30 |
A549 | 25 |
The mechanism of action appears to involve apoptosis induction through the activation of caspases, as evidenced by increased levels of cleaved caspase-3 in treated cells .
Hormonal Activity
In vitro studies have suggested that this compound may exhibit estrogenic activity. Competitive binding assays using MCF7 breast cancer cells indicated that the compound can partially displace estradiol from estrogen receptors, hinting at its potential role as an endocrine disruptor:
- Competitive Binding Assay : The compound showed a displacement percentage of approximately 45% at concentrations exceeding .
This activity raises concerns regarding its use in products that may lead to hormonal disruption in humans and wildlife .
Case Studies
- Antimicrobial Efficacy : A study conducted on agricultural pathogens demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in crops, suggesting its utility in agricultural applications.
- Cancer Research : In a clinical trial setting, patients with advanced breast cancer were administered a derivative of this compound. Preliminary results indicated improved survival rates compared to standard therapies, warranting further investigation into its therapeutic potential.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2-(2-Methylphenoxy)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The Suzuki-Miyaura coupling is a robust method for synthesizing aryl-substituted benzoic acids. For this compound, coupling a 2-methylphenoxy boronic acid with a brominated benzoic acid derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) in a base (e.g., Na₂CO₃) under reflux in a solvent mixture (toluene/ethanol/water) yields the product . Microwave-assisted synthesis, as seen in analogous phenoxybenzoic acids, can reduce reaction times and improve purity . Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading.
Q. How can purification challenges (e.g., residual catalysts or byproducts) be addressed for this compound?
- Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) effectively removes palladium catalysts. Recrystallization from ethanol/water mixtures enhances purity, as demonstrated for structurally similar nitro- and fluoro-substituted benzoic acids . For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water (0.1% formic acid) mobile phase is recommended .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–7.8 ppm) and carboxylate carbon at ~δ 170 ppm .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- LC-MS : Verify molecular weight (calculated: 242.27 g/mol) and detect trace impurities .
Advanced Research Questions
Q. How do electronic effects of the 2-methylphenoxy group influence the compound’s reactivity in electrophilic substitution?
- Methodological Answer : The methyl group acts as an electron donor via hyperconjugation, directing electrophiles to the para position of the phenoxy ring. Competitive experiments with nitration (HNO₃/H₂SO₄) show preferential para-nitro product formation, validated by HPLC and ¹H NMR . Computational modeling (DFT) can further predict regioselectivity by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Standardize testing using:
- MIC Assays : Broth microdilution (CLSI guidelines) for antimicrobial activity .
- COX-2 Inhibition : ELISA-based screening for anti-inflammatory potential .
- Control for metabolic instability using liver microsome assays to differentiate intrinsic activity from artifact .
Q. How can in vivo metabolic pathways of this compound be mapped, and what are key metabolites?
- Methodological Answer : Administer radiolabeled ¹⁴C-2-(2-Methylphenoxy)benzoic acid to model organisms (e.g., rats). Collect blood, urine, and feces over 24–72 hours. Metabolites are identified via:
- LC-HRMS : Detect hydroxylated (m/z +16) or conjugated (e.g., glucuronides, m/z +176) derivatives .
- NMR Structural Elucidation : Compare fragmentation patterns with synthetic standards .
Q. What role does the compound play in material science, particularly polymer or coating development?
- Methodological Answer : The phenoxy group enhances thermal stability in polyesters. Incorporate this compound via melt polycondensation with diols (e.g., ethylene glycol) at 200–220°C. Characterize using:
- TGA : Assess decomposition temperatures (>300°C typical) .
- DSC : Measure glass transition (Tg) and crystallinity .
Q. Key Research Gaps
- Mechanistic Studies : Limited data on interactions with cytochrome P450 enzymes. Use CRISPR-edited cell lines to probe isoform-specific metabolism .
- Environmental Fate : Degradation pathways in soil/water remain uncharacterized. Employ OECD 307/308 guidelines for persistence studies .
Properties
IUPAC Name |
2-(2-methylphenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFDKESIMZREMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283375 | |
Record name | 2-(2-Methylphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6325-68-4 | |
Record name | 6325-68-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Methylphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Methylphenoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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